3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyrazole ring, which is further connected to a propanoic acid moiety. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-bromo-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-bromo-1H-pyrazole is reacted with a propanoic acid derivative in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with other aromatic or heteroaromatic compounds, often facilitated by palladium or copper catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Substitution Products: Azides, nitriles, and amines derived from the substitution of the bromine atom.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated compounds or reduced pyrazole derivatives.
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the pyrazole ring can form halogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity . Additionally, the propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a phenyl group instead of a hydrogen atom on the pyrazole ring.
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid: Contains a cyclopentyl group attached to the propanoic acid moiety.
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of a propanoic acid moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQHYUVPDLMICC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426994 | |
Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925146-35-6 | |
Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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